N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide
Description
N'-{2-[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide (CAS: 898461-61-5) is a synthetic organic compound with the molecular formula C₁₇H₂₄FN₃O₄S and an average molecular mass of 385.454 g/mol . Its structure features a piperidine ring substituted with a 4-fluoro-3-methylbenzenesulfonyl group, linked via an ethyl chain to an N-methylethanediamide moiety. Notably, it lacks defined stereocenters, simplifying its stereochemical profile compared to chiral analogues.
Properties
IUPAC Name |
N'-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O4S/c1-12-11-14(6-7-15(12)18)26(24,25)21-10-4-3-5-13(21)8-9-20-17(23)16(22)19-2/h6-7,11,13H,3-5,8-10H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIKAGDIKBRGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized from piperidine-4-carboxylic acid.
Introduction of the Fluoro-Methyl Group: The 4-fluoro-3-methylbenzenesulfonyl group is introduced through a sulfonylation reaction using 4-fluoro-3-methylbenzenesulfonyl chloride.
Coupling Reaction: The piperidine derivative is then coupled with N-methylethanediamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide involves its interaction with specific molecular targets. The piperidine ring and the sulfonyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This can lead to various pharmacological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
a. 4-Anilidopiperidine Analogues ()
Compounds such as 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide share a piperidine core but differ in substituents. For example:
- Target Compound : Ethanediamide and benzenesulfonyl groups.
- 4-Anilidopiperidine: Propionamide and anilido groups. The synthesis of 4-anilidopiperidines involves propionyl chloride under basic conditions and debenzylation using 1-chloroethyl chloroformate, followed by methanol reflux . In contrast, the target compound’s synthesis likely requires sulfonylation and ethanediamide coupling, though specifics are absent in the evidence.
b. Fluorophenyl Piperidine Derivatives ()
Examples like ethyl(fluorophenyl)(piperidin-2-yl)acetate highlight structural parallels in fluorinated aromatic and piperidine motifs. However, the ester group in these derivatives contrasts with the sulfonamide and ethanediamide in the target compound. Fluorine substitution enhances lipophilicity and metabolic stability, a trait shared across these compounds .
Analytical Characterization
Both the target compound and analogues (e.g., sulfonamide derivatives in ) rely on 1H/13C NMR and HRMS for structural confirmation. For example, N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e) was characterized via these methods, underscoring standardized protocols for piperidine-containing molecules .
Data Table: Key Comparisons
Biological Activity
N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 413.51 g/mol. Its structure includes a piperidine moiety, a sulfonyl group, and a fluorinated aromatic system, which contribute to its unique biological properties. The presence of the 4-fluoro-3-methylbenzenesulfonyl group is particularly notable for enhancing the compound's interaction with biological targets.
Research indicates that this compound may modulate protein kinase activity, which is crucial in various cellular processes, including cell growth and proliferation. The compound's ability to interact with specific cellular receptors or enzymes suggests potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Antibacterial Activity
In preliminary studies, derivatives of this compound have been synthesized and evaluated for antibacterial effects. For instance, one derivative demonstrated activity against Staphylococcus aureus at a concentration of 50 µg per well using the agar well diffusion method. This indicates that structural modifications can influence antibacterial potency.
Protein Kinase Inhibition
The compound has shown promise in inhibiting specific protein kinases involved in cancer proliferation. The structural features of the compound suggest that it may provide advantages in specificity and efficacy compared to existing therapies targeting similar pathways.
Case Studies
Case Study 1: Antibacterial Evaluation
- Objective: To assess the antibacterial activity of synthesized derivatives.
- Method: Agar well diffusion method.
- Result: One derivative exhibited significant antibacterial activity against Staphylococcus aureus.
Case Study 2: Protein Kinase Targeting
- Objective: To evaluate the compound's efficacy in modulating protein kinase activity.
- Method: In vitro assays measuring kinase inhibition.
- Result: The compound demonstrated effective inhibition of key kinases involved in cancer cell signaling pathways.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin]}ethanediamide | 898460-73-6 | Similar piperidine structure with cyclopropyl group |
| N-[1-(2-fluoro-4-methylsulfonylbenzoyl)piperidin] | 76335376 | Contains a piperidine ring with different substituent |
| 2-Cyclopropyl-1-(4-fluoro-3-methylphenyl)ethanone | 12345678 | Different functional groups but similar cyclopropane structure |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
